molecular formula C12H15N3O2 B5521831 2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone

Cat. No.: B5521831
M. Wt: 233.27 g/mol
InChI Key: CKTKQIYIBIHXME-UHFFFAOYSA-N
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Description

2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.116426730 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New 1,3,5-Triazine Derivatives

The reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine has led to the synthesis of previously unknown sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates, demonstrating the potential of these compounds in creating new derivatives for further chemical investigation and application (Chernov et al., 2015).

Therapeutic Agents for Alzheimer's Disease

A study explored synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights. This research highlights the compound's potential in developing treatments for neurodegenerative diseases (Hassan et al., 2018).

Catalytic Hydrogenations

Iridium(I) complexes of upper rim functionalized PTA derivatives, including the synthesis, characterization, and use in catalytic hydrogenations, were examined. This work contributes to the field of catalysis, particularly in the hydrogenation of unsaturated compounds (Guerriero et al., 2011).

Antibacterial Agents with Mild Cytotoxicity

The synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity has been investigated. These derivatives show promise as potential therapeutic agents due to their decent inhibitory activity against various bacteria (Abbasi et al., 2018).

Enzyme Inhibitory Activity

Another study focused on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. These compounds showed good enzyme inhibitory activity, highlighting their potential in drug development for treating diseases related to enzyme dysfunction (Hussain et al., 2017).

Properties

IUPAC Name

furan-2-yl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-11(10-2-1-3-17-10)12-4-13-7-14(5-12)9-15(6-12)8-13/h1-3H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKQIYIBIHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.